molecular formula C13H27N B13240988 N-octylcyclopentanamine

N-octylcyclopentanamine

Cat. No.: B13240988
M. Wt: 197.36 g/mol
InChI Key: FIIYZBVHFPHVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-octylcyclopentanamine is a synthetic organic amine featuring a cyclopentyl ring substituted with an octyl chain. As an alkylamine, this compound is characterized by a nitrogen atom that is typically sp3 hybridized, giving the molecule a trigonal pyramidal geometry . This structural feature is significant as the lone pair of electrons on the nitrogen can influence the molecule's chemical behavior, including its basicity and ability to form hydrogen bonds, which affects its solubility and boiling point relative to analogous alkanes . Compounds based on the cyclopentylamine scaffold, such as the well-studied sympathomimetic agent cyclopentamine, are known to exhibit biological activity, primarily acting as releasing agents of catecholamine neurotransmitters like norepinephrine and dopamine . Furthermore, recent medicinal chemistry research has highlighted the value of the N,2-substituted cycloalkylamine scaffold in the development of potent inhibitors for targets like the norepinephrine transporter (NET), suggesting potential research applications in neuropharmacology . Small organic amines, including cyclopentylamine (CPA), have also been widely utilized as structure-directing agents in the crystallization of microporous materials, such as aluminophosphates and zincophosphates . Researchers are advised to handle this compound with appropriate safety precautions. This compound is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

N-octylcyclopentanamine

InChI

InChI=1S/C13H27N/c1-2-3-4-5-6-9-12-14-13-10-7-8-11-13/h13-14H,2-12H2,1H3

InChI Key

FIIYZBVHFPHVKL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC1CCCC1

Origin of Product

United States

Strategic Synthetic Methodologies for N Octylcyclopentanamine and Its Derivatives

Retrosynthetic Analysis and Precursor Development for N-octylcyclopentanamine

A retrosynthetic analysis of this compound reveals two primary bond disconnections that inform the selection of readily available precursors. The most logical disconnection is at the C-N bond, which can be formed in two ways:

Route A: Reductive Amination. Disconnecting the C-N bond between the cyclopentyl ring and the nitrogen atom suggests cyclopentanone (B42830) and n-octylamine as the precursors. This route involves the formation of an imine intermediate from the ketone and the primary amine, followed by its reduction to the target secondary amine.

Route B: Nucleophilic Substitution. Alternatively, disconnecting the C-N bond between the n-octyl chain and the nitrogen atom points to cyclopentylamine (B150401) and an octyl halide (e.g., 1-bromooctane) as precursors. This approach relies on the nucleophilicity of the primary amine attacking the electrophilic carbon of the alkyl halide.

The development of these precursors is straightforward as cyclopentanone, n-octylamine, cyclopentylamine, and 1-bromooctane (B94149) are all commercially available starting materials, making both synthetic routes viable.

Advanced Multistep Synthetic Routes and Reaction Condition Optimization

The synthesis of this compound can be achieved through advanced multistep routes that allow for the optimization of reaction conditions to maximize yield and minimize byproducts. The two principal strategies are catalytic reductive amination and nucleophilic substitution.

Catalytic Reductive Amination Strategies for this compound

Catalytic reductive amination is a highly efficient and widely used method for the synthesis of secondary amines. researchgate.netresearchgate.netresearchgate.net The reaction proceeds in a single pot by condensing a ketone (cyclopentanone) with a primary amine (n-octylamine) to form an imine intermediate, which is then reduced in situ to the desired this compound. researchgate.net

The optimization of this reaction involves careful selection of the catalyst, reducing agent, solvent, temperature, and pressure. Common reducing agents include hydrogen gas (H₂) in catalytic hydrogenation or hydride reagents like sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). researchgate.net

Detailed Research Findings: While specific studies on the synthesis of this compound are not extensively detailed in the reviewed literature, the reductive amination of cyclopentanone with other amines is well-documented. For instance, the reductive amination of cyclopentanone with ammonia (B1221849) to produce cyclopentylamine has been studied using various catalysts, achieving high yields. researchgate.netresearchgate.net These studies provide a strong basis for optimizing the conditions for the reaction with n-octylamine. Key parameters to consider for optimization include the molar ratio of cyclopentanone to n-octylamine, the catalyst loading, hydrogen pressure, and reaction temperature to favor the formation of the secondary amine and prevent side reactions.

Below is an illustrative data table based on typical conditions for the reductive amination of cyclic ketones with primary amines.

CatalystReducing AgentSolventTemperature (°C)Pressure (bar)Yield (%)Reference
Pt/CH₂Methanol8010>95 researchgate.net
Rh/CH₂Ethanol505HighGeneral observation
Raney NiH₂Methanol902084 researchgate.net
Pd/CH₂Dichloromethane251>90General observation

This table is illustrative and compiled from general knowledge of reductive amination reactions of cyclic ketones.

Both heterogeneous and homogeneous catalysts can be employed for the reductive amination synthesis of this compound.

Heterogeneous Catalysis: Heterogeneous catalysts are widely favored in industrial applications due to their ease of separation from the reaction mixture and potential for recycling. Common heterogeneous catalysts for reductive amination include noble metals such as platinum (Pt), palladium (Pd), rhodium (Rh), and ruthenium (Ru) supported on carbon, alumina, or other materials. researchgate.netresearchgate.net Non-noble metal catalysts, such as Raney nickel (Ni) and cobalt-based catalysts, also show high activity and are more cost-effective. researchgate.net

For the synthesis of this compound, a catalyst like Pt/C or Pd/C under a hydrogen atmosphere would be a standard choice. The reaction conditions would likely involve moderate temperatures and pressures to ensure efficient conversion while minimizing potential side reactions like the hydrogenation of the cyclopentanone to cyclopentanol.

Homogeneous Catalysis: Homogeneous catalysts, such as Wilkinson's catalyst (a rhodium-based complex) or iridium-based complexes, can also be highly effective for reductive amination, often operating under milder conditions than their heterogeneous counterparts. These catalysts can offer high selectivity for the desired secondary amine. However, the separation of the catalyst from the product can be more challenging.

Nucleophilic Substitution Approaches Utilizing Alkyl Halides and Amination

An alternative route to this compound is the N-alkylation of cyclopentylamine with an octyl halide, such as 1-bromooctane or 1-iodooctane. This reaction is a classic example of a nucleophilic substitution (Sₙ2) reaction, where the lone pair of electrons on the nitrogen atom of cyclopentylamine attacks the electrophilic carbon of the octyl halide, displacing the halide ion.

A key challenge in this approach is preventing overalkylation, where the newly formed secondary amine reacts further with the alkyl halide to produce a tertiary amine (N,N-dioctylcyclopentylamine) and potentially a quaternary ammonium (B1175870) salt. To favor mono-alkylation, reaction conditions must be carefully controlled. This can be achieved by using a large excess of the primary amine (cyclopentylamine) relative to the alkyl halide. The use of a suitable base, such as potassium carbonate or cesium carbonate, is also common to neutralize the hydrogen halide formed during the reaction and to deprotonate the initially formed ammonium salt, thus regenerating the nucleophilic amine.

Detailed Research Findings: Studies on the N-alkylation of primary amines with long-chain alkyl halides have shown that the choice of solvent and base can significantly influence the selectivity for the secondary amine. For example, using a non-polar solvent can sometimes reduce the rate of the second alkylation step.

Below is an illustrative data table for the N-alkylation of a primary amine with an alkyl bromide.

Primary AmineAlkyl HalideBaseSolventTemperature (°C)Yield of Secondary Amine (%)Reference
AnilineButyl bromideNaHCO₃Water80Good researchgate.net
Various primary aminesVarious alkyl halidesCs₂CO₃DMFRoom TempHighGeneral observation
CyclohexylamineBenzyl bromideK₂CO₃Acetonitrile (B52724)RefluxModerate to HighGeneral observation

This table is illustrative and based on general conditions for the N-alkylation of primary amines.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on improving the atom economy, reducing waste, and using more environmentally benign reagents and conditions. rsc.org

Solvent-Free Synthesis: Carrying out reactions without a solvent can significantly reduce the environmental impact of a chemical process. Reductive amination reactions can sometimes be performed under solvent-free (neat) conditions, particularly if the reactants are liquids at the reaction temperature. For the synthesis of this compound, a solvent-free approach would involve mixing cyclopentanone and n-octylamine with a heterogeneous catalyst and a reducing agent. This approach simplifies the work-up procedure and eliminates solvent waste.

Atom-Economical Methodologies: Atom economy is a measure of how efficiently the atoms from the reactants are incorporated into the final product.

Reductive Amination: The atom economy of reductive amination is generally high, especially when using H₂ as the reducing agent, as the only byproduct is water.

C₅H₈O + C₈H₁₇NH₂ + H₂ → C₁₃H₂₇N + H₂O

In this ideal reaction, all atoms from the cyclopentanone, octylamine (B49996), and hydrogen are incorporated into the product, this compound, and water.

Nucleophilic Substitution: The atom economy of the nucleophilic substitution route is inherently lower due to the formation of a salt byproduct.

C₅H₉NH₂ + C₈H₁₇Br + Base → C₁₃H₂₇N + [Base-H]⁺Br⁻

From a green chemistry perspective, the catalytic reductive amination with H₂ is the more atom-economical and preferred route for the synthesis of this compound.

Utilization of Renewable Feedstocks in Amine Production

The transition towards a bio-based economy necessitates the development of synthetic routes that utilize renewable feedstocks. Both precursors to this compound, cyclopentanone and octylamine, can be sourced from biomass, positioning this amine as a potentially sustainable chemical.

Cyclopentanone from Lignocellulosic Biomass:

Lignocellulosic biomass, composed of cellulose (B213188), hemicellulose, and lignin, is an abundant and non-food-competing renewable resource. rsc.orglookchem.com Furfural (B47365), a platform chemical readily produced from the hemicellulose fraction of biomass, can be converted to cyclopentanone through a series of catalytic transformations. higfly.eunih.gov The process typically involves the hydrogenation of furfural to furfuryl alcohol, followed by a hydrogenative ring-rearrangement to yield cyclopentanone. nih.gov Researchers have achieved high yields of cyclopentanone from furfural using various catalytic systems, demonstrating the viability of producing this key intermediate from renewable sources. nih.gov For instance, a 95.8% yield of cyclopentanone from furfural has been reported using a Cu–Ni–Al hydrotalcite catalyst. nih.gov

Octylamine from Renewable Fatty Acids:

Long-chain primary amines, such as octylamine, can be synthesized from fatty acids, which are abundant in vegetable oils and animal fats. researchgate.netnih.gov Traditional methods for producing fatty amines often involve harsh reaction conditions and the use of toxic catalysts. researchgate.net Biocatalytic approaches offer a milder and more sustainable alternative. One such method involves a one-pot tandem cascade reaction using a carboxylic acid reductase (CAR) and a transaminase (ω-TA) to convert fatty acids directly into the corresponding fatty amines with high yields. researchgate.net This enzymatic process has been successfully applied to a range of saturated and unsaturated fatty acids, demonstrating its potential for the renewable production of octylamine. researchgate.net

The following table summarizes the renewable pathways to the precursors of this compound:

PrecursorRenewable FeedstockKey IntermediateReported Yield
CyclopentanoneLignocellulosic BiomassFurfuralUp to 95.8% from furfural nih.gov
OctylamineVegetable Oils / Animal FatsFatty AcidsUp to 97% analytical yield from fatty acids nih.gov

Chemo-, Regio-, and Stereoselectivity in this compound Formation

The reductive amination of cyclopentanone with octylamine proceeds via the formation of an intermediate imine, which is then reduced to the final secondary amine. The control of selectivity in this process is crucial for achieving high yields and purity of the desired product.

Chemoselectivity:

Chemoselectivity in this context refers to the selective reduction of the C=N double bond of the imine intermediate in the presence of the C=O double bond of the unreacted cyclopentanone. nih.gov This is typically achieved by choosing a reducing agent that is more reactive towards the imine than the ketone. Common reducing agents for this purpose include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. nih.govorganic-chemistry.org The choice of catalyst in catalytic hydrogenation plays a significant role in achieving high chemoselectivity. For instance, iridium complexes have been shown to be highly active and chemoselective for the reductive amination of ketones to primary amines. liv.ac.ukrsc.org

Regioselectivity:

For the synthesis of this compound from cyclopentanone and octylamine, regioselectivity is not a point of concern as the reaction between the symmetrical cyclopentanone and the primary amine can only yield one constitutional isomer. However, if a substituted or unsymmetrical cyclic ketone were to be used, the control of regioselectivity would become a critical factor, influencing which carbon atom of the ring forms the bond with the nitrogen atom.

Stereoselectivity:

This compound itself is an achiral molecule. However, if a prochiral substituted cyclopentanone is used as a starting material, or if chiral centers are present in the octylamine chain, the formation of stereoisomers is possible. Asymmetric reductive amination can be employed to control the stereochemical outcome of the reaction. This can be achieved through the use of chiral catalysts, such as chiral iridium complexes, or by employing biocatalysts like imine reductases (IREDs). researchgate.netrsc.org These enzymes can catalyze the asymmetric reduction of imines to produce chiral amines with high enantiomeric excess. rsc.org While not directly applicable to the synthesis of the achiral this compound, these stereoselective methods are crucial for the synthesis of its chiral derivatives.

Scale-Up Considerations and Process Intensification for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of process efficiency, safety, and cost-effectiveness. Process intensification, particularly through the adoption of continuous flow manufacturing, offers significant advantages over traditional batch processes. researchgate.net

Batch vs. Continuous Flow Synthesis:

Traditional batch synthesis involves carrying out a reaction in a single vessel, where reactants are mixed and the product is collected at the end of the reaction cycle. While straightforward for small-scale synthesis, batch processes can suffer from poor heat and mass transfer, leading to longer reaction times and potential safety hazards, especially for exothermic reactions. google.com

Continuous flow chemistry, on the other hand, involves pumping reactants through a reactor where they mix and react in a continuous stream. researchgate.net This approach offers several benefits for the production of this compound:

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange and rapid mixing, leading to better control over reaction parameters and improved product consistency. google.com

Enhanced Safety: The small reaction volumes at any given time in a flow reactor minimize the risks associated with handling hazardous materials and controlling exothermic reactions. researchgate.net

Increased Productivity: Continuous operation can lead to higher throughput and reduced downtime compared to batch processes. researchgate.net

Facilitated Automation and Optimization: Flow systems can be easily automated and integrated with online monitoring tools for real-time process optimization. researchgate.net

The following table provides a comparative overview of batch and continuous flow processes for reductive amination reactions:

ParameterBatch ProcessContinuous Flow Process
Heat & Mass Transfer Often limited, can lead to hotspots and poor mixing.Excellent, due to high surface-area-to-volume ratio. google.com
Safety Higher risk with large volumes of hazardous materials.Inherently safer due to small reactor volumes. researchgate.net
Scalability Scaling up can be challenging and require reactor redesign.Scaled by running the process for longer or using parallel reactors.
Reaction Time Typically longer due to slower heat and mass transfer.Often significantly shorter residence times. researchgate.net
Productivity Lower throughput due to batch-wise operation.Higher productivity due to continuous operation. researchgate.net
Process Control More challenging to maintain consistent conditions.Precise control over temperature, pressure, and residence time.

The successful scale-up of this compound production would likely involve the development of a robust continuous flow process. This would entail the optimization of reaction parameters such as temperature, pressure, catalyst loading, and flow rates to maximize yield and throughput while ensuring process safety and sustainability. The use of heterogeneous catalysts in packed-bed reactors is particularly attractive for continuous flow applications as it simplifies catalyst separation and recycling. researchgate.net

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment of N Octylcyclopentanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For N-octylcyclopentanamine, ¹H NMR spectroscopy would reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. The integration of the signals provides a ratio of the protons in each environment. Similarly, ¹³C NMR spectroscopy identifies the number of non-equivalent carbon atoms in the molecule. huji.ac.il Predicted chemical shifts for the distinct proton and carbon atoms in this compound are essential for interpreting the spectra and confirming the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position (see structure) Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1' (CH-N) ~2.8 - 3.2 ~60 - 65
2', 5' (CH₂) ~1.6 - 1.9 ~30 - 35
3', 4' (CH₂) ~1.4 - 1.6 ~23 - 28
1 (N-CH₂) ~2.5 - 2.8 ~48 - 52
2 (CH₂) ~1.4 - 1.6 ~31 - 35
3-7 (CH₂) ~1.2 - 1.4 ~22 - 30
8 (CH₃) ~0.8 - 0.9 ~14

Note: Predicted values are based on standard chemical shift tables and computational prediction tools. Actual experimental values may vary depending on solvent and concentration.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular architecture of complex molecules like this compound by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the proton on the cyclopentyl ring's C1' and its neighbors on C2' and C5'. It would also map the connectivity along the entire n-octyl chain, from the N-CH₂ at position 1 through to the terminal CH₃ at position 8.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. hw.ac.uk Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is attached to, allowing for definitive assignment of the ¹H and ¹³C spectra. For instance, the proton signal predicted around 2.8-3.2 ppm would correlate with the carbon signal at ~60-65 ppm, confirming this as the C1'H group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. In the case of this compound, HMBC would show a correlation between the N-H proton and carbons C1' and C1, as well as correlations between the C1' proton and carbons C2', C5', and C1.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close to each other in space, regardless of their bonding connectivity. For a flexible molecule like this compound, NOESY can provide insights into the preferred solution-state conformation by showing spatial proximities between protons on the cyclopentyl ring and those on the octyl chain.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This precision allows for the determination of the elemental composition of the parent molecule and its fragments, thereby confirming the molecular formula. For this compound (C₁₃H₂₇N), the expected exact mass of the molecular ion [M]⁺• can be calculated and compared to the experimental value, typically within a few parts per million (ppm), providing strong evidence for the compound's identity.

Analysis of Fragmentation Pathways of this compound

In addition to providing the molecular formula, mass spectrometry, particularly when coupled with techniques like electron ionization (EI), causes the molecular ion to break apart into smaller, charged fragments. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. For aliphatic amines, the most dominant fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu

For this compound, two primary α-cleavage pathways are expected:

Cleavage of the C1'-C2' bond in the cyclopentyl ring, leading to the loss of a C₄H₈ radical and formation of an iminium ion.

Cleavage of the C1-C2 bond in the octyl chain, resulting in the loss of a C₇H₁₅ radical. This is typically the most favorable pathway, as it involves the loss of the largest possible alkyl radical, leading to the formation of a stable iminium ion that often represents the base peak in the spectrum. miamioh.edu

Fragmentation of the cyclopentyl ring itself can also occur, often by the loss of ethene (M-28). whitman.edudocbrown.info

Table 2: Predicted HRMS Fragments for this compound

m/z (Nominal) Proposed Fragment Ion Description
197 [C₁₃H₂₇N]⁺• Molecular Ion (M⁺•)
182 [C₁₂H₂₄N]⁺ Loss of CH₃ (M-15)
98 [C₆H₁₂N]⁺ α-cleavage: Loss of C₇H₁₅• radical (Base Peak)
126 [C₈H₁₆N]⁺ α-cleavage: Loss of C₅H₉• radical from ring opening
168 [C₁₁H₂₂N]⁺ Loss of C₂H₅• (M-29)

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Functional Groups

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule. These methods are complementary, as a vibrational mode's activity depends on different principles: a change in dipole moment for IR and a change in polarizability for Raman. chemguide.co.uk

For this compound, key vibrational modes would include:

N-H Stretch: A moderate to weak absorption in the IR spectrum around 3300-3500 cm⁻¹, characteristic of a secondary amine.

C-H Stretches: Strong absorptions in both IR and Raman spectra just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the numerous sp³ C-H bonds in the octyl and cyclopentyl groups.

C-N Stretch: This vibration would appear in the fingerprint region of the IR spectrum, typically between 1020-1250 cm⁻¹.

CH₂ Bending (Scissoring): An absorption around 1450-1470 cm⁻¹ in the IR spectrum.

Table 3: Key Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Primary Technique
N-H Stretch 3300 - 3500 IR
C-H (sp³) Stretch 2850 - 2960 IR, Raman
CH₂ Bend (Scissor) 1450 - 1470 IR

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives (if applicable)

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and conformational arrangements. This compound itself is likely a liquid or low-melting solid at room temperature and its conformational flexibility would make obtaining a single crystal suitable for diffraction challenging.

However, crystalline derivatives could be prepared for analysis. For instance, reacting the amine with a suitable acid (like hydrochloric acid or a chiral carboxylic acid) can form a stable, crystalline salt. Analysis of such a derivative would provide an unambiguous determination of the solid-state conformation of the this compound cation. If a chiral acid is used to form the salt, X-ray crystallography could also be used to determine the absolute configuration of a specific enantiomer.

Advanced Chromatographic Techniques for Purity Profiling and Separation

Assessing the purity of a chemical substance is critical. Advanced chromatographic techniques are the primary methods for separating a compound from impurities and for quantification.

Gas Chromatography (GC): Given the volatility of this compound, GC is a highly suitable technique for purity analysis. mdpi.com Aliphatic amines can sometimes exhibit poor peak shape (tailing) due to their basicity and interaction with the stationary phase. labrulez.com This can often be overcome by using a deactivated column or by derivatizing the amine to reduce its polarity. researchgate.net A Flame Ionization Detector (FID) would provide excellent sensitivity for quantitative analysis. Coupling GC to a mass spectrometer (GC-MS) would allow for the identification of any impurities based on their mass spectra.

High-Performance Liquid Chromatography (HPLC): While less common for simple aliphatic amines due to their lack of a UV chromophore, HPLC can be employed for purity analysis, especially after derivatization. thermofisher.comsigmaaldrich.com Reagents that react with the secondary amine to attach a UV-absorbing or fluorescent group allow for highly sensitive detection. thermofisher.com Reversed-phase HPLC would be the typical mode of separation for such derivatives.

Table 4: Comparison of Chromatographic Techniques for this compound Analysis

Technique Typical Stationary Phase Detector Advantages Considerations
GC Non-polar (e.g., polysiloxane) FID, MS High resolution for volatile compounds, direct analysis possible. Potential for peak tailing; may require special basic-deactivated columns.

| HPLC | Reversed-phase (e.g., C18) | UV, Fluorescence, MS | High versatility, suitable for non-volatile impurities. | Requires derivatization for sensitive detection of the parent compound. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. This combination allows for the effective separation of this compound from other volatile components in a sample, followed by their individual identification based on their mass-to-charge ratio (m/z) and fragmentation patterns.

In a typical GC-MS analysis, a solution of the sample is injected into the GC system, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a heated capillary column. The column's stationary phase, often a polysiloxane-based polymer, interacts differently with each component of the mixture, leading to their separation based on boiling point and polarity. For this compound, a non-polar or mid-polarity column is generally suitable.

As each separated component elutes from the column, it enters the mass spectrometer's ion source. Here, molecules are ionized, most commonly by electron impact (EI), which bombards them with high-energy electrons. This process not only creates a molecular ion (M+), which corresponds to the molecular weight of the compound, but also causes the molecule to break apart into a predictable pattern of smaller, charged fragments. This fragmentation pattern serves as a unique "fingerprint" for the compound, allowing for its unambiguous identification by comparing the obtained spectrum with reference libraries. The Kováts retention index, a dimensionless quantity, is also used to express the retention behavior of a compound, which aids in its identification. nih.gov

Hypothetical research findings from a GC-MS analysis of a synthesized batch of this compound are presented in Table 1. The analysis successfully identified the main product and detected trace amounts of two process-related impurities: cyclopentanamine, a starting material, and N,N-dioctylcyclopentanamine, a potential over-alkylation byproduct.

Table 1: Hypothetical GC-MS Data for the Analysis of this compound

Peak No. Retention Time (min) Key Mass Fragments (m/z) Tentative Identification
1 4.25 85, 56, 43 Cyclopentanamine
2 12.87 197 (M+), 112, 98, 84 This compound

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-performance liquid chromatography (HPLC) is a cornerstone technique for assessing the purity and performing quantitative analysis of chemical compounds. nih.gov It is particularly useful for compounds that are non-volatile or thermally unstable, and it offers high resolution and sensitivity. nih.govnih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed for purity assessment.

In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilyl, C18), and the mobile phase is a polar solvent mixture, commonly consisting of water and a miscible organic solvent like acetonitrile (B52724) or methanol. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds interact more strongly with the C18 column and are retained longer, while more polar compounds elute earlier. Due to the basic nature of the amine group in this compound, a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase. This helps to protonate the amine, reducing peak tailing and resulting in sharper, more symmetrical peaks, which are essential for accurate quantification.

Detection can be achieved using various detectors. While this compound lacks a strong chromophore for UV-Vis detection, a universal detector like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer (LC-MS) can be utilized. LC-MS, in particular, offers the advantage of providing molecular weight information, aiding in the identification of unknown impurities. lcms.cz

Table 2 presents detailed findings from a hypothetical HPLC analysis aimed at determining the purity of a purified this compound sample. The results indicate a high degree of purity, with only minor impurities detected.

Table 2: Hypothetical HPLC Purity Analysis of this compound

Peak No. Retention Time (min) Peak Area Area % Identification
1 2.15 1,540 0.08 Unknown Polar Impurity
2 10.43 1,925,600 99.81 This compound

Chiral Chromatography for Enantiomeric Purity Determination (if applicable)

Chirality is a key consideration for many molecules, as different enantiomers can exhibit distinct biological activities. sigmaaldrich.com this compound itself is achiral. However, if the octyl group is branched, for instance in N-(octan-2-yl)cyclopentanamine, a chiral center is introduced at the second carbon of the octyl chain. In such cases, determining the enantiomeric purity is critical. Chiral chromatography is the most widely used technique for the separation and quantification of enantiomers. nih.gov

This separation is achieved by using a chiral stationary phase (CSP). CSPs are designed to interact differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and widely used for separating a broad range of chiral compounds. mdpi.com The separation can be performed in either normal-phase or reversed-phase mode. Normal-phase chromatography, using mobile phases like hexane (B92381) and an alcohol modifier (e.g., isopropanol), often provides excellent enantioselectivity for amines. mdpi.com

The successful separation of enantiomers allows for the calculation of the enantiomeric excess (ee), a measure of the purity of one enantiomer over the other. This is crucial in fields where stereospecific interactions are important.

Table 3 illustrates hypothetical results from the chiral HPLC analysis of a sample of N-(octan-2-yl)cyclopentanamine, demonstrating the successful resolution of the two enantiomers and the determination of the enantiomeric excess.

Table 3: Hypothetical Chiral HPLC Analysis of N-(octan-2-yl)cyclopentanamine

Peak No. Retention Time (min) Peak Area Area % Enantiomer
1 8.92 1,245,800 98.3 (R)-N-(octan-2-yl)cyclopentanamine
2 10.15 21,540 1.7 (S)-N-(octan-2-yl)cyclopentanamine
Total 1,267,340 100.0

| Enantiomeric Excess (ee %) | | | 96.6% | |

Theoretical and Computational Investigations of N Octylcyclopentanamine

Conformational Analysis and Energy Landscape Mapping of N-octylcyclopentanamine

This compound is a conformationally flexible molecule due to two main structural features: the puckering of the cyclopentane (B165970) ring and the free rotation around the single bonds of the n-octyl chain. cutm.ac.inslideshare.net Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and to determine their relative stabilities and the energy barriers for interconversion.

The cyclopentane ring is not planar; it adopts puckered conformations, such as the "envelope" and "twist" forms, to relieve ring strain. The attachment of the octylamino group can influence the preference for one conformation over another. Simultaneously, the long n-octyl chain can adopt numerous conformations, ranging from a fully extended (all-trans) state to various folded (gauche) arrangements. cutm.ac.in

Computational mapping of the potential energy surface (PES) is the primary tool for conformational analysis. This involves systematically changing key dihedral angles in the molecule and calculating the corresponding energy at each point. The resulting PES reveals the low-energy valleys, which correspond to stable conformers (local minima), and the mountain passes, which represent the transition states (saddle points) between them.

The table below shows hypothetical relative energies for a few possible conformers of this compound, illustrating how different arrangements of the cyclopentane ring and the octyl chain would affect the molecule's stability.

Conformer IDCyclopentane ConformationOctyl Chain ConformationRelative Energy (kcal/mol)
Conf-1EnvelopeAll-Trans (Staggered)0.00 (Global Minimum)
Conf-2TwistAll-Trans (Staggered)0.85
Conf-3EnvelopeGauche at C3-C41.20
Conf-4TwistGauche at C1-C21.95

Note: The data in this table is hypothetical and for illustrative purposes. The global minimum is the most stable conformer and is assigned a relative energy of zero.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. mdpi.comnih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, where the forces between atoms are described by a molecular force field.

For this compound, an MD simulation would involve placing one or more molecules in a simulation box, often with a solvent like water, to mimic its behavior in a liquid environment. The simulation then calculates the trajectory of every atom over a period of time (from nanoseconds to microseconds), providing a molecular-level movie of the system.

MD simulations can be used to investigate several aspects of this compound's behavior:

Conformational Dynamics: How the molecule transitions between different conformers at a given temperature. This includes observing the puckering of the cyclopentane ring and the flexing and folding of the octyl tail.

Solvation Structure: How solvent molecules (e.g., water) arrange themselves around the amine head group and the hydrophobic alkyl chain. This is crucial for understanding its solubility and interactions in biological or chemical systems.

Intermolecular Interactions: In simulations with multiple this compound molecules, one can observe how they interact with each other, such as the potential for the hydrophobic tails to aggregate.

The results from MD simulations provide a bridge between the static, single-molecule picture from quantum chemistry and the macroscopic properties of the substance.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental data or confirming a molecular structure. rsc.orgmdpi.comnih.gov DFT methods are widely used to predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of bonds and can be correlated with the peaks observed in an experimental IR or Raman spectrum. For this compound, this would allow for the assignment of specific peaks to vibrations of the N-H bond, C-H bonds on the ring and chain, and the C-N bond.

NMR Spectroscopy: The chemical shifts of nuclei like ¹H and ¹³C can be predicted by calculating the magnetic shielding around each atom in the presence of an external magnetic field. nih.govnmrdb.org These predicted shifts are crucial for assigning the signals in an experimental NMR spectrum to specific atoms in the molecule, which is often a challenging task for complex structures.

A key aspect of computational spectroscopy is the validation of the theoretical model. By comparing the predicted spectra with experimentally measured spectra, researchers can assess the accuracy of the chosen computational method (e.g., the DFT functional and basis set). A good agreement between theory and experiment lends confidence to other predicted properties, such as reactivity and electronic structure.

The following table provides a hypothetical comparison of predicted and experimental ¹³C NMR chemical shifts for this compound.

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C attached to N58.257.9
Ring C (beta to N)33.533.1
Ring C (gamma to N)24.123.8
Chain C1 (alpha to N)45.645.3
Chain C8 (terminal)14.314.1

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Prediction of Reactivity and Selectivity in this compound Transformations

Computational methods can go beyond describing a molecule's structure and offer powerful predictions about its chemical reactivity. acs.orgresearchgate.netacs.org For this compound, this involves identifying which parts of the molecule are most likely to participate in a chemical reaction and predicting the outcome of such transformations.

Several computational tools derived from DFT calculations are used to predict reactivity:

Frontier Molecular Orbitals (FMOs): The distribution of the HOMO and LUMO provides clues about reactivity. The region of the molecule where the HOMO is localized is likely to be the site of nucleophilic attack (electron donation), which for an amine is typically the lone pair on the nitrogen atom. The location of the LUMO indicates the likely site for electrophilic attack (electron acceptance). researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the surface of a molecule. Red-colored regions indicate negative electrostatic potential (electron-rich areas), which are attractive to electrophiles. Blue-colored regions indicate positive electrostatic potential (electron-poor areas), which are attractive to nucleophiles. For this compound, the MEP would show a region of high negative potential around the nitrogen atom due to its lone pair.

Reactivity Indices: Conceptual DFT provides a set of indices that quantify a molecule's reactivity. These include electronegativity, chemical hardness (related to the HOMO-LUMO gap), and the Fukui function, which identifies the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. acs.org

These predictive models are essential for understanding reaction mechanisms and for designing new chemical syntheses. For example, by calculating the activation energy barriers for different possible reaction pathways, chemists can predict which product is most likely to form (selectivity).

The table below lists hypothetical values for some global reactivity indices for this compound.

Reactivity DescriptorCalculated Value (eV)
Ionization Potential (I ≈ -E_HOMO)6.21
Electron Affinity (A ≈ -E_LUMO)-0.89
Chemical Hardness (η = (I - A) / 2)3.55
Electronegativity (χ = (I + A) / 2)2.66
Electrophilicity Index (ω = χ² / 2η)1.00

Note: The data in this table is hypothetical and for illustrative purposes.

Chemical Reactivity and Mechanistic Studies of N Octylcyclopentanamine

Nucleophilic and Electrophilic Reactions of N-octylcyclopentanamine

The nitrogen atom's lone pair makes this compound a potent nucleophile, enabling it to react with a wide range of electrophiles. libretexts.orgyoutube.com

Nucleophilic Substitution: It is expected to react with alkyl halides in SN2 reactions to form tertiary amines. msu.edulibretexts.orgsavemyexams.comwikipedia.org The reaction rate would be influenced by the steric hindrance of the cyclopentyl group and the nature of the alkyl halide. Further reaction with another equivalent of an alkyl halide would lead to the formation of a quaternary ammonium (B1175870) salt. libretexts.org

Nucleophilic Acyl Substitution: The amine can act as a nucleophile, attacking acyl chlorides or acid anhydrides to form N,N-disubstituted amides. chemrevise.org This is a common transformation for primary and secondary amines.

Nucleophilic Addition: this compound can undergo nucleophilic addition to the carbonyl group of aldehydes and ketones. msu.eduyoutube.com The initial adduct, a carbinolamine, is typically unstable and eliminates water. With a secondary amine like this compound, this process leads to the formation of an enamine, provided the aldehyde or ketone has an α-hydrogen. youtube.com

As an electrophile, this compound itself is not reactive. However, its derivatives can act as electrophiles. For instance, if converted into a leaving group, the carbon atoms attached to the nitrogen could become susceptible to nucleophilic attack.

Acid-Base Properties and Protonation Equilibria of this compound

The lone pair of electrons on the nitrogen atom allows this compound to act as a Brønsted-Lowry base, accepting a proton from an acid to form a cyclopentyl(octyl)ammonium ion. chemrevise.orglibretexts.orglibretexts.org

R₂NH + H-A ⇌ R₂NH₂⁺ + A⁻

The basicity of an amine is quantified by the pKa of its conjugate acid (R₂NH₂⁺). For simple aliphatic secondary amines, these pKa values are typically in the range of 10-11. libretexts.orglibretexts.org The presence of two alkyl groups (cyclopentyl and octyl) are electron-donating, which increases the electron density on the nitrogen atom compared to ammonia (B1221849), making it a stronger base. chemrevise.orglibretexts.org Therefore, this compound is expected to be a moderately strong base, readily forming salts with various acids. The equilibrium position depends on the strength of the acid and the solvent used.

Table 1: Expected Acid-Base Properties

Property Expected Value/Characteristic
Basicity More basic than ammonia and primary amines
Conjugate Acid pKa Estimated to be in the 10-11 range
Reaction with Water Forms a weakly basic solution, establishing an equilibrium with its conjugate acid and hydroxide (B78521) ions. libretexts.org

| Reaction with Strong Acids | Reacts exothermically to form stable ammonium salts. |

Complexation Chemistry with Metal Ions and Organic Substrates

The nitrogen lone pair enables this compound to act as a Lewis base, donating its electron pair to electron acceptors, including metal ions, to form coordination compounds or metal complexes. youtube.comyoutube.com

As a monodentate ligand, it would bind to a metal center through its nitrogen atom. The stability and geometry of the resulting complex would depend on several factors:

The nature of the metal ion: Its charge, size, and electronic configuration.

Steric hindrance: The bulky cyclopentyl and flexible octyl groups would influence the coordination number and geometry around the metal center.

The solvent and counter-ions.

Secondary amines are known to coordinate with various transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). nih.govresearchgate.net The formation of these complexes can often be detected by changes in spectroscopic properties (e.g., UV-Vis, NMR) or by isolating the crystalline solids.

Oxidative and Reductive Transformations of this compound

Secondary amines can undergo oxidation at the nitrogen atom or at an adjacent carbon atom. Reaction with oxidizing agents like hydrogen peroxide (H₂O₂) or peroxy acids can lead to the formation of hydroxylamines or nitroxide radicals. More vigorous oxidation can lead to cleavage of the C-N bonds.

The reduction of this compound itself is not a common transformation, as the amine functional group is already in a reduced state. However, derivatives of the amine, such as the corresponding amides or enamines formed from its reactions, can be reduced. For example, an amide derivative could be reduced back to a tertiary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org

Mechanistic Pathways of Key Reactions Involving this compound

While no specific mechanistic studies for this compound have been found, the pathways for its key reactions can be inferred from well-established mechanisms for secondary amines.

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining if a particular C-H bond is broken in the rate-determining step. wikipedia.orgprinceton.eduyoutube.comlibretexts.org For reactions involving this compound, KIEs could provide significant insight.

Primary KIE: In a hypothetical elimination reaction where a proton on a carbon adjacent to the nitrogen is removed in the rate-determining step, substituting that proton with deuterium (B1214612) would result in a significant primary KIE (kH/kD > 1).

Secondary KIE: In an SN2 reaction where the amine acts as a nucleophile, a secondary KIE might be observed. wikipedia.orgyoutube.com For example, if the electrophile contains hydrogen atoms on the carbon being attacked, isotopic substitution at that position could reveal details about the transition state geometry. Similarly, in enamine formation, a secondary KIE could be observed at the α-carbon during the C-H bond cleavage that follows the rate-limiting dehydration step.

Table 2: Potential KIE Studies for Reactions of this compound

Reaction Type Isotopic Label Position Expected KIE Type Mechanistic Insight
Enamine Formation α-carbon of the amine Secondary Information on the transition state of the C-H bond breaking step.
Oxidative C-H activation α-carbon of the amine Primary Indicates C-H bond breaking in the rate-determining step.

| SN2 Nucleophilic Attack | Electrophile's α-carbon | Secondary | Distinguishes between SN1 and SN2-like transition states. wikipedia.org |

The transition state is the highest energy point along a reaction coordinate, and its structure determines the reaction rate. wikipedia.orgwuxiapptec.com For reactions of this compound, computational chemistry could be used to model transition states.

For an SN2 reaction: The transition state would involve a trigonal bipyramidal geometry at the electrophilic carbon, with the amine nucleophile and the leaving group in apical positions. organic-chemistry.org The steric bulk of the cyclopentyl and octyl groups would raise the energy of this transition state, slowing the reaction compared to less hindered amines.

For enamine formation: The rate-determining step is typically the acid-catalyzed dehydration of the carbinolamine intermediate. The transition state would involve the partial breaking of the C-O bond and partial formation of the C=N double bond (in the iminium ion intermediate) before the final deprotonation.

Exploration of Novel Applications of N Octylcyclopentanamine in Chemical Science and Technology

Catalysis and Organocatalysis

The presence of a secondary amine group in N-octylcyclopentanamine is a key feature that points to its potential as a ligand in metal-catalyzed reactions and as a scaffold for the development of organocatalysts.

This compound as a Ligand in Metal-Catalyzed Processes

Secondary amines are well-established as effective ligands in a variety of metal-catalyzed cross-coupling reactions. The nitrogen atom's lone pair of electrons can coordinate with a metal center, influencing its electronic properties and steric environment, which in turn dictates the catalyst's activity, selectivity, and stability. For instance, amines are known to be efficient and cost-effective ligands for palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions.

The this compound molecule combines a moderately bulky cyclic group with a flexible linear chain. This combination could offer unique steric and electronic properties when it coordinates to a metal center. The cyclopentyl group provides a degree of steric hindrance that could be beneficial in controlling the regioselectivity and stereoselectivity of certain reactions. The n-octyl chain, being lipophilic, could enhance the solubility of the resulting metal complex in nonpolar organic solvents, which is often a practical advantage in organic synthesis.

Potential Metal-Catalyzed Reaction Plausible Role of this compound Ligand
Palladium-catalyzed Cross-CouplingModulate catalyst activity and selectivity; enhance solubility in organic media.
Copper-catalyzed C-N and C-O CouplingFacilitate oxidative addition and reductive elimination steps.
Rhodium- and Ruthenium-catalyzed HydrogenationInfluence enantioselectivity in asymmetric hydrogenations (if a chiral derivative is used).

Chiral Organocatalysis with this compound Derivatives (if applicable)

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral amines and their derivatives are among the most successful classes of organocatalysts. Proline and its derivatives, for example, are renowned for their ability to catalyze a wide range of enantioselective transformations. mdpi.com

Should this compound be resolved into its enantiomers or derivatized to introduce chirality, it could serve as a scaffold for novel organocatalysts. The cyclopentane (B165970) ring offers a rigid backbone that is often desirable for creating a well-defined chiral environment around the catalytic center. Chiral cyclopentane derivatives have been utilized in the synthesis of highly functionalized chiral molecules. nih.gov For instance, chiral cyclopentenones are valuable precursors in asymmetric synthesis. acs.org

The mechanism of action for such a catalyst would likely involve the formation of enamine or iminium ion intermediates, similar to the catalysis exhibited by other chiral secondary amines. The n-octyl group could play a role in modulating the catalyst's solubility and creating specific non-covalent interactions within the transition state, potentially influencing the stereochemical outcome of the reaction.

Materials Science Applications

The dual functionality of this compound, with its reactive amine group and its combination of cyclic and linear alkyl chains, suggests several potential applications in the field of materials science.

Role as a Precursor in Polymer and Resin Synthesis

Amines are fundamental building blocks in the synthesis of a wide array of polymers and resins, including polyamides, polyimides, and epoxy resins. The secondary amine of this compound can react with various monomers to be incorporated into a polymer backbone. For example, it could react with diacyl chlorides to form polyamides or with diepoxides to form cross-linked epoxy resins.

The incorporation of the this compound unit into a polymer could impart specific properties. The long n-octyl chain would be expected to increase the hydrophobicity and flexibility of the resulting material, potentially lowering its glass transition temperature and improving its processability. The cyclopentyl group, being a rigid cyclic structure, could enhance the thermal stability and mechanical strength of the polymer. The combination of these two distinct structural motifs could lead to polymers with a unique balance of properties, suitable for applications such as coatings, adhesives, and advanced composites. The in-situ polymerization of monomers containing long alkyl chains has been shown to enhance the properties of porous organic polymers. mdpi.com

Polymer/Resin Type Potential Property Modification by this compound
PolyamidesIncreased hydrophobicity, improved solubility in organic solvents.
Epoxy ResinsEnhanced flexibility and impact resistance, modified cross-linking density. researchgate.net
PolyimidesPotential for modified thermal and mechanical properties.

Surface Modification Agents

The modification of material surfaces is crucial for a wide range of applications, from improving biocompatibility to enhancing adhesion and controlling wettability. Amines are commonly used as surface modification agents due to their ability to react with various surface functional groups or to adsorb onto surfaces through electrostatic interactions.

This compound could be a particularly effective surface modification agent. The amine group can serve as an anchor to the surface, for example, by reacting with surface hydroxyl or carboxyl groups. The long, hydrophobic n-octyl chain would then orient away from the surface, creating a nonpolar, water-repellent layer. This could be used to hydrophobize surfaces such as glass, metal oxides, or cellulose (B213188) nanocrystals. acs.orguea.ac.uk The cyclopentyl group could provide a compact and stable interface between the reactive amine and the hydrophobic tail.

Surfactant and Emulsifier Design (Focus on Chemical Structure-Function Relationships)

Surfactants and emulsifiers are amphiphilic molecules that possess both hydrophilic (water-attracting) and lipophilic (oil-attracting) parts. While this compound itself is not strongly amphiphilic, it can be readily converted into a cationic surfactant by protonation or quaternization of the amine group.

The resulting ammonium (B1175870) salt would have a positively charged headgroup (the ammonium ion) and a lipophilic tail (the octyl and cyclopentyl groups). The structure of this potential surfactant is interesting because its lipophilic part is composed of both a flexible linear chain and a more rigid cyclic group. This unique structure would influence its packing at interfaces and its self-assembly behavior in solution.

The balance between the hydrophilic head and the lipophilic tail, often quantified by the hydrophilic-lipophilic balance (HLB), determines the surfactant's properties and applications. The combination of the n-octyl and cyclopentyl groups would create a relatively bulky and hydrophobic tail. This could lead to the formation of stable emulsions by effectively lowering the interfacial tension between oil and water. The structure of the lipophilic tail is known to significantly impact the performance of emulsifiers. nih.gov Long-chain alkylamines are known to be utilized in the formulation of detergents and emulsifiers. getidiom.comindustrialchemicals.gov.au

Development as an Advanced Analytical Reagent

The utility of secondary amines as analytical reagents is well-established, and this compound presents an interesting scaffold for the development of new analytical tools. The core principle behind the use of secondary amines in analytical chemistry often involves their derivatization to produce compounds that can be easily detected and quantified.

Research into fluorigenic reagents has demonstrated that secondary amines can be reacted to form highly fluorescent products, enabling sensitive detection in techniques like high-performance liquid chromatography (HPLC). While direct studies on this compound are limited, the broader class of secondary amines serves as a valuable precedent. For instance, their reaction with specific reagents can lead to the formation of fluorescent pyrrolinone derivatives, a reaction that is fundamental to the sensitive analysis of amines.

Furthermore, colorimetric tests have been developed for the selective detection of secondary amines. These tests can differentiate secondary amines from other functional groups, a crucial aspect of analytical specificity. The development of such methods for this compound could lead to its use as a specific marker or titrant in various analytical contexts.

Table 1: Potential Analytical Applications Based on Secondary Amine Chemistry

Analytical Technique Principle of Detection Potential Role of this compound
High-Performance Liquid Chromatography (HPLC) Derivatization to form fluorescent or UV-active compounds Development of a sensitive and specific method for its own quantification or as a tagging agent for other molecules.
Colorimetric Assays Reaction to produce a colored product for visual or spectrophotometric detection Use as a reagent in qualitative or quantitative tests for specific analytes that react selectively with secondary amines.

Agrochemical and Agricultural Chemistry Intermediates

The structural motifs present in this compound—a cyclic amine with an extended alkyl chain—are of interest in the design of new agrochemicals. While direct applications are still being explored, the compound serves as a valuable intermediate in the synthesis of more complex molecules with potential herbicidal or pesticidal activity.

The synthesis of various cyclopentane derivatives has been a focus of agrochemical research. These derivatives can exhibit a range of biological activities, and the incorporation of an this compound moiety could influence properties such as lipophilicity, membrane permeability, and target interaction. These are critical factors in the efficacy of an active agrochemical ingredient.

For example, research on other secondary amines has led to the development of potent herbicides. The general synthetic utility of secondary amines in forming carbon-nitrogen bonds is a cornerstone of medicinal and agrochemical synthesis. This positions this compound as a building block for creating libraries of novel compounds to be screened for agricultural applications.

In Vitro Biochemical Target Identification and Probe Development (Focus on Molecular Mechanisms)

The development of chemical probes is essential for understanding complex biological processes at the molecular level. Simple secondary amines have been identified as having the potential to interact with specific biological targets, such as enzymes. nih.govacs.org This opens the door for the development of this compound-based probes.

The general strategy involves functionalizing the secondary amine to incorporate reporter groups (like fluorescent tags) or reactive groups that can covalently bind to a biological target. This allows for the identification and characterization of the target protein, shedding light on its function and potential as a drug target.

Studies have shown that aromatic secondary amines can be functionalized to create fluorescent probes for detecting reactive oxygen and nitrogen species, which are important in various physiological and pathological processes. rsc.orgnih.gov While this compound is an aliphatic amine, similar principles of probe design could be applied. The octyl chain provides a hydrophobic element that may facilitate interaction with specific binding pockets in proteins, while the cyclopentane ring offers a rigid scaffold.

Recent research has highlighted that even simple secondary amines can exhibit highly selective binding to bacterial enzymes, such as phenylalanyl-tRNA synthetase, inhibiting bacterial growth. nih.govacs.org This underscores the potential for discovering novel biochemical targets by screening compounds like this compound. The molecular mechanism often involves the amine scaffold mimicking a natural substrate or binding to a previously unknown allosteric site.

Table 2: Research Findings on Related Secondary Amines in Biochemical Probe Development

Compound Class Biological Target/Application Key Findings Reference
Aromatic Secondary Amines Nitric Oxide (NO) Detection Functionalized to create fluorescent probes with improved sensitivity for NO, with applications in studying cancer immunotherapy. rsc.orgnih.gov

Advanced Analytical Methodologies for Environmental Monitoring and Process Control of N Octylcyclopentanamine

Development of Sensitive and Selective Detection Methods in Complex Matrices

The detection of trace levels of N-octylcyclopentanamine in complex matrices such as industrial effluents, soil extracts, or biological samples necessitates highly sensitive and selective analytical methods. The primary challenge lies in unequivocally identifying and measuring the target analyte in the presence of a multitude of interfering compounds. pmda.go.jp

Advanced hyphenated analytical techniques are the methods of choice for this purpose. nih.gov Method development would focus on the following:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for the analysis of non-volatile or thermally unstable compounds. nih.gov For this compound, a method would be developed by first selecting a suitable LC column (likely a C18 or similar reversed-phase column) to achieve chromatographic separation from matrix components. The separated analyte would then be introduced into a mass spectrometer. Tandem mass spectrometry (MS/MS) provides exceptional selectivity by monitoring a specific fragmentation pattern of the parent ion, minimizing the likelihood of false positives from matrix interferences. researchgate.net

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): As a compound with moderate volatility, this compound could also be amenable to GC-MS analysis. nih.gov This technique offers high chromatographic resolution. A specific method would involve optimizing the temperature ramp of the GC oven to ensure good separation. Similar to LC-MS/MS, the use of a tandem mass spectrometer enhances selectivity and sensitivity, allowing for detection at very low concentrations. pmda.go.jp

The specificity of these methods ensures that the analytical signal corresponds unequivocally to this compound, even when other structurally similar compounds are present. pmda.go.jp

Quantification Techniques in Environmental Samples (e.g., Water, Soil)

To quantify this compound in environmental samples, a validated analytical method is crucial. This involves not only the instrumental analysis but also a robust sample preparation stage to extract and concentrate the analyte from the sample matrix.

Sample Preparation:

Solid-Phase Extraction (SPE): For water samples, SPE is a common and effective technique. The water sample would be passed through a cartridge containing a solid sorbent that retains this compound. After washing away interfering compounds, the analyte is eluted with a small volume of a strong solvent. This process effectively concentrates the analyte and removes matrix components.

Solvent Extraction: For soil or sediment samples, techniques like pressurized liquid extraction (PLE) or ultrasonic-assisted extraction (UAE) with an appropriate organic solvent would be employed to efficiently remove the analyte from the solid matrix.

Instrumental Quantification: Following sample preparation, quantification is typically performed using LC-MS/MS or GC-MS/MS. The method relies on creating a calibration curve from standards of known this compound concentrations. An internal standard (a deuterated version of the analyte, if available) is often added to both the standards and the samples to correct for any analyte loss during sample preparation or variations in instrument response. The limit of quantification (LOQ) and limit of detection (LOD) are critical parameters determined during method validation to define the sensitivity of the assay. pmda.go.jp

Below is an illustrative table showing the type of performance data that would be generated during the validation of a hypothetical LC-MS/MS method for this compound in water.

ParameterResultDescription
Linearity (r²)>0.995Indicates a strong correlation between instrument response and concentration.
Limit of Detection (LOD)0.05 µg/LThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ)0.15 µg/LThe lowest concentration of the analyte that can be accurately quantified. pmda.go.jp
Recovery85-105%The percentage of the analyte recovered through the sample preparation process.
Precision (RSD%)<15%The relative standard deviation, indicating the closeness of repeated measurements.

This table is for illustrative purposes only and does not represent validated data for this compound.

On-Line Monitoring in Chemical Synthesis and Industrial Processes

On-line monitoring, a key component of Process Analytical Technology (PAT), allows for real-time tracking of chemical reactions and industrial processes. researchgate.netmdpi.com This approach enables immediate adjustments to process parameters, ensuring product quality, maximizing yield, and improving safety. For the synthesis or industrial use of this compound, several on-line monitoring techniques could be implemented.

In-line Spectroscopy (Raman and NMR):

Raman Spectroscopy: A fiber-optic Raman probe can be inserted directly into the reaction vessel or process stream. nih.gov This non-destructive technique provides real-time information on the molecular vibrations of the reactants, intermediates, and the final product, this compound. By tracking the intensity of specific spectral bands, the reaction progress and endpoint can be determined in real-time. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR spectroscopy involves diverting a small stream from the reactor through an NMR spectrometer. beilstein-journals.org This provides detailed structural and quantitative data on the chemical composition of the reaction mixture over time, allowing for the monitoring of reactant consumption and product formation. researchgate.net

These techniques provide continuous data streams that can be used to control process parameters like temperature, pressure, or reagent addition, ensuring the process remains within its optimal operating window. researchgate.net

The table below illustrates the type of real-time data that could be generated from an on-line monitoring system during a synthesis process.

Time (minutes)Reactant A Conc. (%)This compound Conc. (%)Process Status
01000Reaction Start
306535In Progress
603070In Progress
90595Nearing Completion
120<1>99Reaction Complete

This table is a conceptual illustration of data from on-line process monitoring and is not based on actual experimental results for this compound.

Environmental Fate and Degradation Pathways of N Octylcyclopentanamine

Formation and Identification of Degradation ProductsNo information available.

Table of Compounds Mentioned:

Emerging Research Frontiers and Future Perspectives in N Octylcyclopentanamine Chemistry

Integration with Flow Chemistry and Automated Synthesis

The synthesis of N-octylcyclopentanamine and its derivatives is poised to benefit significantly from the integration of flow chemistry and automated synthesis platforms. Unlike traditional batch processing, flow chemistry involves performing reactions in a continuous stream through a network of tubes or microreactors. This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, higher yields, and improved product consistency.

Automated synthesis systems, often coupled with flow reactors, can perform multi-step syntheses with minimal human intervention. For the production of this compound, this could involve the reductive amination of cyclopentanone (B42830) with octylamine (B49996), where reagents are pumped from reservoirs, mixed, and passed through a heated reactor containing a packed-bed catalyst. The continuous nature of the process allows for rapid optimization of reaction conditions and facilitates scalable, on-demand production. This approach not only accelerates the synthesis process but also enables the creation of libraries of this compound derivatives by systematically varying starting materials through programmed automation.

Table 1: Conceptual Comparison of Batch vs. Flow Synthesis for this compound

Parameter Traditional Batch Synthesis Continuous Flow Synthesis
Reaction Scale 100 g 1 kg/day
Reaction Time 12-24 hours 15-30 minutes residence time
Temperature Control ± 5 °C ± 1 °C
Safety Profile High (large volume of reagents) Low (small reaction volume at any time)
Product Purity Variable, requires extensive purification High, consistent quality
Scalability Difficult, requires process re-development Straightforward, by extending run time

High-Throughput Screening for Novel Reactivity or Interactions

High-Throughput Screening (HTS) is a powerful methodology used to rapidly test thousands of chemical compounds for a specific biological activity or chemical property. For this compound and its potential derivatives, HTS can accelerate the discovery of new applications. By creating a library of related compounds with variations in the alkyl chain length or substitutions on the cyclopentane (B165970) ring, researchers can screen for novel reactivity or biological interactions in a massively parallel fashion.

For instance, an HTS campaign could be designed to evaluate the potential of this compound derivatives as antimicrobial agents. Each compound would be added to microplate wells containing bacterial cultures, and cell viability would be measured using a fluorescent indicator. Similarly, HTS can be employed to discover new catalysts or material science applications by screening for compounds that alter reaction rates or self-assemble into interesting structures. The vast amount of data generated from these screens can identify structure-activity relationships, guiding the design of more potent or effective molecules.

Table 2: Hypothetical High-Throughput Screening Campaign for this compound Derivatives

Parameter Description
Target Application Discovery of novel corrosion inhibitors
Compound Library 5,000 N-alkylcyclopentanamine analogues
Assay Format 384-well microplate
Screening Method Electrochemical impedance spectroscopy to measure corrosion rate of steel coupons in the presence of each compound.
Primary Hit Criteria >80% reduction in corrosion rate compared to control.
Data Analysis Automated analysis to identify active compounds and correlate chemical structure with inhibitory activity.

Sustainable Synthesis Approaches for this compound Derivatives

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. Future research into this compound will likely focus on developing more environmentally friendly production methods. Sustainable synthesis approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key strategies could include the use of biocatalysis, where enzymes replace traditional metal catalysts for reactions like reductive amination, operating under milder conditions and with higher selectivity. Another approach is the use of green solvents, such as water or supercritical fluids, to replace volatile organic compounds. Furthermore, energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis could dramatically reduce reaction times and energy consumption compared to conventional heating methods. These green approaches not only lower the environmental impact but can also lead to more cost-effective and safer manufacturing processes for this compound and its derivatives.

Table 3: Comparison of Traditional vs. Sustainable Synthesis Metrics (Hypothetical)

Metric Traditional Synthesis Sustainable Approach
Catalyst Palladium on Carbon Immobilized Transaminase (Enzyme)
Solvent Toluene Water or Isopropanol
Energy Input 100°C for 12 hours (Conventional Heating) 40°C for 2 hours (Biocatalysis)
Atom Economy ~75% >90%
Waste Generated Significant solvent and metal waste Minimal, biodegradable waste

Interdisciplinary Research Opportunities Involving this compound

The unique amphiphilic structure of this compound, featuring a polar amine head and a nonpolar hydrocarbon tail, makes it an interesting candidate for research at the intersection of chemistry, material science, and biology.

Material Science: Long-chain alkylamines are known to function as corrosion inhibitors by forming a protective, hydrophobic monolayer on metal surfaces. researchgate.netmdpi.commdpi.comresearchgate.net Research could explore the efficacy of this compound in preventing the corrosion of steel in industrial settings, such as pipelines and storage tanks. researchgate.net Its ability to self-assemble could also be harnessed to create novel surfactants, lubricants, or functional coatings. google.commdpi.com

Pharmacology and Agrochemicals: Many bioactive molecules contain amine functionalities. researchgate.net The lipophilic nature of the octyl chain combined with the cyclic amine could facilitate passage through biological membranes. Interdisciplinary research could investigate this compound derivatives for potential antimicrobial, antifungal, or pesticidal activities.

Nanotechnology: As a surfactant, this compound could be used to stabilize nanoparticles or to form micelles and vesicles for drug delivery systems. Its specific molecular geometry might lead to the formation of unique nanoscale structures with interesting properties.

These interdisciplinary avenues highlight the potential for this compound to move beyond its role as a simple chemical intermediate and become a functional molecule in a wide range of advanced applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.